REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]2[CH:9]=[CH:8][S:7][C:6]=2[C:10]=1[Cl:11].C([Li])CCC.[CH:18](=[O:21])[CH2:19][CH3:20]>O1CCCC1.CCCCCC>[Cl:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]2[CH:9]=[C:8]([CH:18]([CH2:19][CH3:20])[OH:21])[S:7][C:6]=2[C:10]=1[Cl:11]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(SC=C2)C1Cl)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred for 4 hrs at a temperature of 0°-5°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to the mixture is added dropwise
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
the bath is replaced with an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The bath is removed
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 20 mins
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
poured onto cold 10% hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted 3 times with ethyl ether
|
Type
|
WASH
|
Details
|
The combined ether extracts are washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl ether and hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(SC(=C2)C(O)CC)C1Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |